1-Bromo-4,5-dimethoxy-2-methylbenzene
Overview
Description
Synthesis Analysis
The synthesis of related brominated aromatic compounds often involves regioselective bromination techniques. For instance, the synthesis of 1,4-dimethoxy-2,3-dimethylbenzene derivatives through bromination has been explored under various conditions, highlighting the synthetic flexibility and the potential for functional group manipulation in similar compounds (Aitken et al., 2016).
Molecular Structure Analysis
The molecular structure of brominated derivatives reveals insights into the stereochemical outcomes of such synthesis. For example, the single crystal X-ray structure of a brominated derivative demonstrates the impact of substitution patterns on the molecular conformation and highlights the precision achievable in molecular design (Aitken et al., 2016).
Chemical Reactions and Properties
The chemical reactivity of 1-bromo-4,5-dimethoxy-2-methylbenzene is characterized by its participation in various reactions, including oxidative processes and functional group transformations. Notably, facile oxidation methods have been developed for the conversion of dimethoxybenzenes to quinones, demonstrating the compound’s versatility in undergoing oxidative demethylation (Kim et al., 2001).
Scientific Research Applications
Organic Electronics, Catalysis, and Photocatalysis : Ditopic ligands synthesized from related compounds like 1,2-dibromo-4,5-dimethoxybenzene show potential in organic electronics, catalysis, and photocatalysis (Chuong et al., 2013).
Intermediate in Chemical Synthesis : It serves as a key intermediate for preparing other compounds, such as norathyriol, with significant yields (Jin, 2011).
Fine-Tuned Control in Chemical Reactions : It's used in finely tuned bromination and oxidation reactions, such as in the synthesis of specific quinones (Kim et al., 2001).
Radiochemical Applications : Its derivatives, like 1,2-dimethoxy-4-(bis-diethylaminoethyl-[14C]-amino)-5-bromobenzene, have been synthesized for radiochemical purposes (Wang et al., 1993).
Organic Chemistry : The compound has been utilized in the synthesis of various hydrocarbons and diyls, showcasing high yields and easy access (Wittig, 1980).
Thermo-Physical Property Analysis : Its binary mixtures, such as with 1,4 dioxane, have been studied for their thermo-physical properties, providing insights into interactions influenced by methyl groups (Ramesh et al., 2015).
Antioxidant and Anticancer Potential : Methylated and acetylated derivatives of bromophenol, a related compound, show significant antioxidant and anticancer potential, suggesting possible pharmaceutical applications (Dong et al., 2022).
Protecting Group in Amino Acid Derivatives : Its derivatives, such as 1,2-dimethoxy-4,5-dimethylene, have been used as a new protecting group for acyclic amino acid derivatives, enhancing the efficiency of the Stevens rearrangement process (Tayama et al., 2012).
Therapeutic Agent for Type 2 Diabetes : Certain compounds synthesized from it, like Compound VI, exhibit high inhibitory activity against protein tyrosine phosphatase 1B, making them potential therapeutic agents for type 2 diabetes mellitus (Huang Zhi-qiang, 2011).
Toxicology and Drug Testing : Its derivatives have been used in the detection and quantification of substances in toxicology and drug testing, aiding in diagnosing severe intoxications (Poklis et al., 2014).
Safety And Hazards
Future Directions
1-Bromo-4,5-dimethoxy-2-methylbenzene has been identified as a key intermediate for preparing Coenzyme Qn family, which are known to act as mobile mediators for electron transfer between redox enzymes in the electron transport chain of mitochondria and bacterial respiratory systems . This suggests potential future directions in the synthesis of Coenzyme Qn and related compounds .
properties
IUPAC Name |
1-bromo-4,5-dimethoxy-2-methylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrO2/c1-6-4-8(11-2)9(12-3)5-7(6)10/h4-5H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVLMMRAXLYFCNY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Br)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30545292 | |
Record name | 1-Bromo-4,5-dimethoxy-2-methylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30545292 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-4,5-dimethoxy-2-methylbenzene | |
CAS RN |
52806-46-9 | |
Record name | 1-Bromo-4,5-dimethoxy-2-methylbenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=52806-46-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Bromo-4,5-dimethoxy-2-methylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30545292 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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